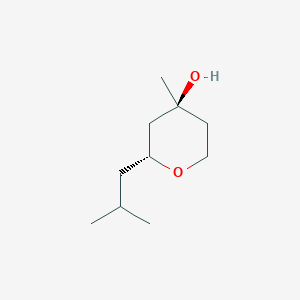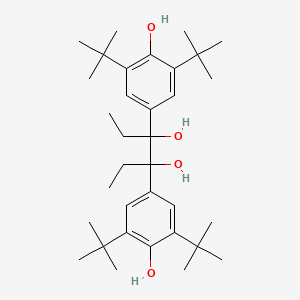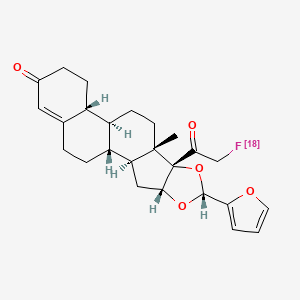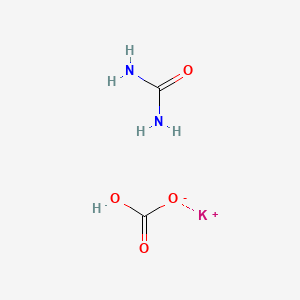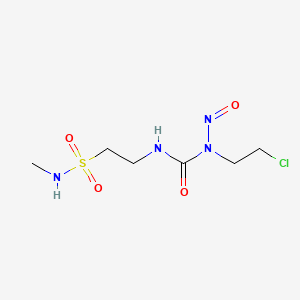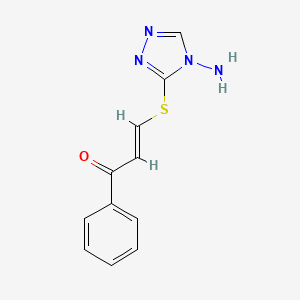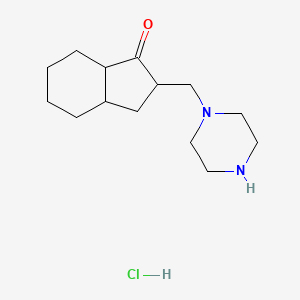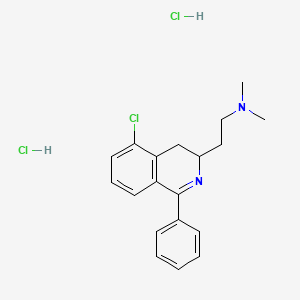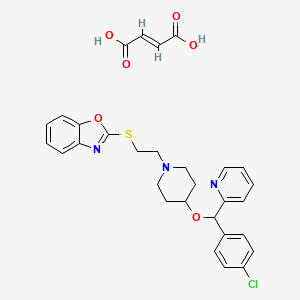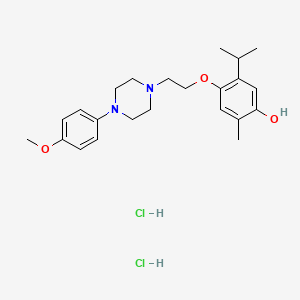
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazolone core, chlorobenzoyl, and phenyl-piperidinyl groups. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- typically involves multiple steps, including the formation of the benzoxazolone core, chlorination, and the introduction of the phenyl-piperidinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques. These methods allow for continuous production, which is more efficient and scalable compared to traditional batch processes. The use of environmentally friendly reagents and conditions is also a focus in industrial settings to minimize the environmental impact.
化学反应分析
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the chlorobenzoyl group, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other benzoxazolone derivatives and chlorobenzoyl-containing molecules. Examples are:
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-methyl-
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-ethyl-
Uniqueness
What sets 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- apart is its combination of functional groups, which confer unique chemical and biological properties
属性
CAS 编号 |
115967-03-8 |
|---|---|
分子式 |
C26H22Cl2N2O3 |
分子量 |
481.4 g/mol |
IUPAC 名称 |
5-chloro-6-(2-chlorobenzoyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H22Cl2N2O3/c27-21-9-5-4-8-19(21)25(31)20-14-24-23(15-22(20)28)30(26(32)33-24)16-29-12-10-18(11-13-29)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2 |
InChI 键 |
DHPVRXOWOGOEFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5Cl)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


